molecular formula C7H6ClN B115529 2-Chloro-5-vinylpyridine CAS No. 157670-28-5

2-Chloro-5-vinylpyridine

Cat. No.: B115529
CAS No.: 157670-28-5
M. Wt: 139.58 g/mol
InChI Key: KIPXJMHTIVOLAO-UHFFFAOYSA-N
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Description

2-Chloro-5-vinylpyridine is an organic compound with the molecular formula C7H6ClN It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the second position and a vinyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-5-vinylpyridine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses 2-chloro-5-bromopyridine as a starting material, which is then reacted with a vinylboronic acid or its ester in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it a preferred method for the synthesis of this compound.

Another method involves the Wittig reaction, where 2-chloro-5-formylpyridine is reacted with a phosphonium ylide to form the vinyl group . This method also provides a straightforward route to this compound with good yields.

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-vinylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Phosphonium Ylides: Used in Wittig reactions.

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Major Products Formed

    Substituted Pyridines: Formed through substitution and addition reactions.

    Polymers: Formed through polymerization of the vinyl group.

Mechanism of Action

The mechanism of action of 2-Chloro-5-vinylpyridine largely depends on the specific reactions it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new bond with the pyridine ring. In addition reactions, the vinyl group reacts with nucleophiles, leading to the formation of substituted ethyl groups on the pyridine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-vinylpyridine is unique due to the presence of both a chlorine atom and a vinyl group on the pyridine ring. This combination of functional groups provides a versatile platform for various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

2-chloro-5-ethenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN/c1-2-6-3-4-7(8)9-5-6/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPXJMHTIVOLAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473389
Record name 2-Chloro-5-vinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157670-28-5
Record name 2-Chloro-5-vinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-vinyl-pyridine
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Synthesis routes and methods

Procedure details

To a cooled 5° C., stirred slurry of methyltriphenylphosphonium bromide (75.7 grams) in tetrahydrofuran (530 mL) was added potassium t-butoxide (23.8 grams) portionwise over a 5 minute period to produce a yellow slurry. After 30 minutes, 2-chloro-5-formylpyridine (25.0 grams) was added in one portion to produce a purple colored slurry. After an additional 30 minutes, the reaction mixture was treated with saturated aqueous ammonium chloride (200 mL) and a majority of the tetrahydrofuran was removed in vacuo. The resulting mixture was washed with ethyl acetate, the combined organic layers washed with saturated aqueous brine, stirred over activated charcoal for 20 minutes, dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting semi-solid was stirred for 30 minutes with a solution of 2:1 diethyl ether/petroleum ether (375 mL), filtered and the solids washed with an additional portion of 2:1 diethyl ether/petroleum ether (300 mL). The combined filtrates were concentrated in vacuo, pre-loaded on 60 grams of silica gel and chromatographed over 700 grams of silica gel eluting with a gradient of ethyl acetate(0-8%)/hexanes to afford the title compound as a colorless oil, 15.2 grams 1H NMR (400 MHz, CDCl3): δ=8.35 (s, 1H); 7.69(d, 1H); 6.65 (dd, 1H); 5.79 (d, 1H); 5.40 (d, 1H).
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
75.7 g
Type
catalyst
Reaction Step Four
Quantity
530 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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